(5Z)-2-(2-bromophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-(2-bromophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-bromophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolotriazole core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent.
Attachment of the Furan Ring: The furan ring is attached via a condensation reaction, which may require specific catalysts and conditions to ensure the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-bromophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolotriazoles.
Scientific Research Applications
(5Z)-2-(2-bromophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-bromophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(2-chlorophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(2-fluorophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-2-(2-bromophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H8BrN3O2S |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H8BrN3O2S/c16-11-6-2-1-5-10(11)13-17-15-19(18-13)14(20)12(22-15)8-9-4-3-7-21-9/h1-8H/b12-8- |
InChI Key |
WZWIBFRELVHJMP-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=N2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC=CO4)SC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.